molecular formula C11H11ClFNO3S B1444961 3-Fluoro-4-(pyrrolidine-1-carbonyl)benzene-1-sulfonyl chloride CAS No. 1284141-37-2

3-Fluoro-4-(pyrrolidine-1-carbonyl)benzene-1-sulfonyl chloride

Cat. No.: B1444961
CAS No.: 1284141-37-2
M. Wt: 291.73 g/mol
InChI Key: BZALSABOOSSXPU-UHFFFAOYSA-N
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Description

3-Fluoro-4-(pyrrolidine-1-carbonyl)benzene-1-sulfonyl chloride is a chemical compound with the molecular formula C11H11ClFNO3S and a molecular weight of 291.73 g/mol . It is known for its applications in various fields of scientific research, particularly in organic synthesis and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Fluoro-4-(pyrrolidine-1-carbonyl)benzene-1-sulfonyl chloride typically involves the reaction of 3-fluoro-4-nitrobenzenesulfonyl chloride with pyrrolidine under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they generally follow similar synthetic routes as those used in laboratory settings. The process involves the use of large-scale reactors and precise control of reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-4-(pyrrolidine-1-carbonyl)benzene-1-sulfonyl chloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific nucleophile or reagent used. For example, reaction with an amine would yield a sulfonamide derivative .

Scientific Research Applications

3-Fluoro-4-(pyrrolidine-1-carbonyl)benzene-1-sulfonyl chloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Fluoro-4-(pyrrolidine-1-carbonyl)benzene-1-sulfonyl chloride involves its ability to act as an electrophile in nucleophilic substitution reactions. The sulfonyl chloride group is highly reactive, allowing it to form covalent bonds with nucleophiles. This reactivity is exploited in various chemical and biological applications .

Comparison with Similar Compounds

Similar Compounds

    4-Fluorobenzenesulfonyl Chloride: Similar in structure but lacks the pyrrolidine-1-carbonyl group.

    3-Chloro-4-(pyrrolidine-1-carbonyl)benzene-1-sulfonyl Chloride: Similar but with a chlorine atom instead of a fluorine atom.

Uniqueness

3-Fluoro-4-(pyrrolidine-1-carbonyl)benzene-1-sulfonyl chloride is unique due to the presence of both the fluorine atom and the pyrrolidine-1-carbonyl group. This combination imparts specific reactivity and properties that are valuable in synthetic and medicinal chemistry .

Properties

IUPAC Name

3-fluoro-4-(pyrrolidine-1-carbonyl)benzenesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11ClFNO3S/c12-18(16,17)8-3-4-9(10(13)7-8)11(15)14-5-1-2-6-14/h3-4,7H,1-2,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZALSABOOSSXPU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)C2=C(C=C(C=C2)S(=O)(=O)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11ClFNO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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